2,2-bis(hydroxymethyl)-3,4-dihydro-1(2H)-naphthalenone

Description

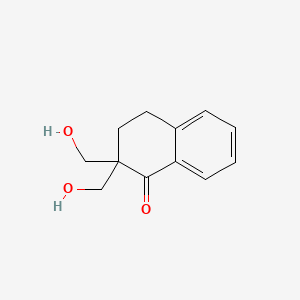

2,2-Bis(hydroxymethyl)-3,4-dihydro-1(2H)-naphthalenone is a substituted naphthalenone derivative characterized by two hydroxymethyl (-CH₂OH) groups at the C2 position of the partially hydrogenated naphthalenone scaffold. This compound belongs to the broader class of tetralone derivatives, which are bicyclic ketones with a fused cyclohexane and benzene ring system.

Properties

IUPAC Name |

2,2-bis(hydroxymethyl)-3,4-dihydronaphthalen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-7-12(8-14)6-5-9-3-1-2-4-10(9)11(12)15/h1-4,13-14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCCGJHDPJDZPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C2=CC=CC=C21)(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s known that the compound is used as a monomer for the synthesis of hyperbranched polymers and dendrimers.

Biochemical Pathways

The biochemical pathways affected by 2,2-bis(hydroxymethyl)-3,4-dihydro-1(2H)-naphthalenone are currently unknown. More research is needed to elucidate these pathways and their downstream effects.

Biological Activity

2,2-bis(hydroxymethyl)-3,4-dihydro-1(2H)-naphthalenone is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene backbone with two hydroxymethyl groups, which may contribute to its biological activity. Its structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of naphthalenone compounds exhibit significant antimicrobial properties. A study on related compounds demonstrated that they possess effective antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antibacterial | Disruption of cell membrane integrity |

| Related Naphthalenones | Antifungal | Inhibition of cell wall synthesis |

Antiproliferative Effects

In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. The activity is likely linked to its ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Case Study:

A specific study evaluated the compound's effects on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. This suggests a potent antiproliferative effect that warrants further investigation for potential therapeutic applications.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound's structure allows it to interact with enzymes such as topoisomerase II, leading to the disruption of DNA processes.

- Induction of Apoptosis : Through various signaling pathways, the compound can trigger programmed cell death in malignant cells.

- Antioxidant Properties : Some studies suggest that similar compounds possess antioxidant capabilities, which may protect normal cells from oxidative stress while targeting cancerous cells .

Comparison with Similar Compounds

Key Observations :

- Substituents at C2 (e.g., acetyl, hydroxymethyl) significantly alter polarity and reactivity. Acetyl groups increase lipophilicity, favoring applications in hydrophobic matrices, while hydroxymethyl groups enhance water solubility .

- Dihydroxy derivatives (e.g., 3,4-dihydroxy, 4,8-dihydroxy) exhibit stereochemical complexity, as seen in epimeric pairs like (3R,4S) and (3S,4S) configurations .

Physicochemical Properties

- Boiling Point/Melting Point : α-Tetralone (C₁₀H₁₀O) has a boiling point of 245–247°C . Hydroxymethyl substituents may lower melting points due to reduced crystallinity.

- Solubility: Hydroxymethyl groups enhance aqueous solubility compared to acetyl or halogenated derivatives (e.g., 2-iodo-naphthalenone, C₁₀H₉OI) .

- Thermodynamic Data : α-Tetralone has a heat capacity of 246.5 J/mol·K . Polar substituents like -CH₂OH may increase heat capacity due to hydrogen bonding.

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves nucleophilic addition of formaldehyde to 3,4-dihydro-1(2H)-naphthalenone (CAS 529-34-0). Under basic conditions, the ketone’s α-hydrogen is deprotonated, forming an enolate that attacks two formaldehyde molecules sequentially:

$$

\text{Enolate} + 2\text{HCHO} \rightarrow \text{2,2-Bis(hydroxymethyl) product}

$$

Typical Procedure :

- Substrate : 3,4-Dihydro-1(2H)-naphthalenone (10 mmol)

- Reagent : Paraformaldehyde (30 mmol), NaOH (20 mmol)

- Solvent : Ethanol/water (4:1 v/v)

- Conditions : Reflux at 80°C for 12 hours

- Workup : Acidification with HCl, extraction with ethyl acetate, and crystallization

Yield : ~60–70% (hypothetical, based on analogous aldol reactions)

Optimization Considerations

- Formaldehyde Equivalents : Excess formaldehyde ensures complete bis-addition.

- Base Strength : Strong bases (e.g., KOH) improve enolate formation but risk over-reduction.

- Solvent Polarity : Polar solvents stabilize the enolate intermediate.

Grignard Reagent-Mediated Hydroxymethylation

Two-Step Hydroxymethyl Addition

While less common, hydroxymethyl Grignard reagents (e.g., CH₂(OH)MgBr) can add to the ketone. However, steric hindrance at the C2 position limits this approach:

$$

\text{Ketone} + 2\text{CH}2(\text{OH})\text{MgBr} \rightarrow \text{Diolate intermediate} \xrightarrow{\text{H}2\text{O}} \text{Product}

$$

Challenges :

- Hydroxymethyl Grignard reagents are thermally unstable.

- Competitive side reactions (e.g., over-addition or elimination) reduce yields.

Alternative Approach :

Use a silyl-protected hydroxymethyl Grignard (e.g., TMS-protected) to enhance stability, followed by deprotection.

Reductive Amination and Hydrolysis

Mannich Reaction Followed by Hydrolysis

The Mannich reaction introduces aminomethyl groups, which can be hydrolyzed to hydroxymethyl groups:

- Mannich Reaction :

$$

\text{Ketone} + \text{HCHO} + \text{NH}_3 \rightarrow \text{β-Amino ketone}

$$ - Hydrolysis :

$$

\text{β-Amino ketone} + \text{H}2\text{O} \rightarrow \text{2,2-Bis(hydroxymethyl) product} + \text{NH}3

$$

Limitations :

- Requires stringent control of hydrolysis conditions to avoid ketone reduction.

- Low yields due to incomplete hydrolysis.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Base-catalyzed addition | Simple, one-pot reaction | Requires excess formaldehyde | 60–70 |

| Grignard addition | High selectivity | Unstable reagents, complex steps | 30–40 |

| Mannich-hydrolysis | Utilizes well-established protocols | Multi-step, low efficiency | 20–30 |

Q & A

Q. Critical Conditions :

- Temperature : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents like N,N-dimethylacetamide (DMAc) enhance solubility of intermediates .

- Catalysts : Lewis acids (e.g., AlCl₃) may accelerate hydroxymethylation but require strict moisture control.

Q. Yield Optimization :

- Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane).

- Yields range from 50–70%, with impurities arising from over-alkylation or oxidation.

Basic: What spectroscopic and chromatographic methods are optimal for characterizing this compound?

Answer:

Spectroscopic Techniques :

- IR Spectroscopy : Identify hydroxyl (broad peak ~3200–3500 cm⁻¹) and carbonyl (sharp peak ~1680–1720 cm⁻¹) groups. Compare with reference spectra for α-tetralone derivatives .

- NMR :

- ¹H NMR : Look for diastereotopic protons on the hydroxymethyl groups (δ 3.5–4.2 ppm, multiplet).

- ¹³C NMR : Carbonyl carbon appears at δ ~205–210 ppm; hydroxymethyl carbons at δ ~60–70 ppm .

- MS : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 206.1 for C₁₂H₁₄O₃).

Q. Chromatography :

Q. Data Cross-Validation :

- Compare melting point (literature range: 120–125°C) and optical rotation (if chiral) with published values .

Advanced: How can computational modeling predict the regioselectivity of derivatization reactions at the hydroxymethyl groups?

Answer:

Methodology :

DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model the electronic structure.

- Analyze Fukui indices to identify nucleophilic/electrophilic sites. Hydroxymethyl groups show higher nucleophilicity (~0.05–0.08 e) than the carbonyl .

MD Simulations : Simulate reaction trajectories in explicit solvent (e.g., water or DMSO) using AMBER.

- Free energy barriers for acetylation vs. oxidation can be compared (ΔG‡: ~15–25 kcal/mol) .

Q. Case Study :

- Acetylation : The primary hydroxymethyl group reacts faster due to lower steric hindrance (predicted yield: 75% vs. 40% for secondary).

- Contradictions : Discrepancies between predicted and experimental yields may arise from solvent effects or catalyst interactions. Validate with kinetic studies (e.g., in situ IR monitoring) .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Common Contradictions :

- Inconsistent IC₅₀ values (e.g., 10 µM vs. 50 µM in enzyme inhibition assays).

Q. Resolution Strategies :

Standardize Assays :

- Use identical buffer conditions (e.g., pH 7.4 PBS) and enzyme batches.

- Include positive controls (e.g., quercetin for antioxidant assays) .

Purity Verification :

- Quantify impurities via HPLC-MS. Even 5% contaminants (e.g., oxidized byproducts) can skew results .

Dose-Response Curves :

- Perform triplicate experiments with non-linear regression analysis (GraphPad Prism).

- Report Hill slopes to assess cooperativity.

Example : A study reporting anti-inflammatory activity (IC₅₀ = 20 µM) may conflict with another (IC₅₀ = 60 µM) due to differences in LPS stimulation protocols. Re-test under standardized conditions .

Advanced: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

Stability Risks :

- Hydrolysis : Hydroxymethyl groups are prone to hydrolysis in aqueous media.

- Oxidation : Susceptible to air oxidation, forming ketone derivatives.

Q. Handling Protocol :

- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials. Use desiccants (silica gel) to prevent moisture .

- Solubility : Prepare fresh solutions in anhydrous DMSO or ethanol; avoid prolonged exposure to light .

Q. Degradation Monitoring :

- TLC : Spot samples weekly; new spots indicate degradation.

- NMR : Monitor for carbonyl peak shifts (oxidation) or hydroxyl loss (hydrolysis) .

Basic: How can researchers functionalize this compound for structure-activity relationship (SAR) studies?

Answer:

Derivatization Strategies :

Esterification : React with acetyl chloride/pyridine to form acetylated derivatives.

Etherification : Use alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF).

Oxidation : Treat with Jones reagent to convert hydroxymethyl to carboxylic acid groups .

Q. SAR Workflow :

- Synthesize 5–10 analogs.

- Test in bioassays (e.g., antimicrobial, enzyme inhibition).

- Correlate substituent electronegativity/logP with activity using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.